![molecular formula C17H16BrN3O2S2 B2405613 (5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897477-51-9](/img/structure/B2405613.png)
(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The compound “(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule respectively . The IR spectrum can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the mass spectrometry data provides information about the molecular weight of the compound . The CHN analysis provides information about the percentage composition of carbon, hydrogen, and nitrogen in the compound .Scientific Research Applications
- Anticancer Agents : Researchers have explored derivatives of this compound as potential anticancer agents. Their unique structure and reactivity make them interesting candidates for inhibiting cancer cell growth .
- Neurological Disorders : The compound’s piperazine moiety suggests potential use in developing drugs for neurological disorders, such as schizophrenia or anxiety .
- Organic Semiconductors : The bromothiophene fragment contributes to the compound’s electronic properties. It could be incorporated into organic semiconductors for applications in flexible displays, solar cells, and transistors .
- Light-Emitting Materials : Researchers have investigated related compounds as fluorophores due to their fluorescence properties. These materials find use in optoelectronic devices .
- Enzyme Inhibitors : The compound’s structure may allow it to interact with specific enzymes. Researchers could explore its potential as an enzyme inhibitor for therapeutic purposes .
- Fluorescence Studies : Investigating the fluorescence behavior of this compound can provide insights into its electronic transitions and excited-state properties. Such studies contribute to our understanding of molecular interactions .
- Metal Chelation : The piperazine and thiazole fragments could coordinate with metal ions. Researchers might explore their complexation behavior and potential applications in catalysis or sensing .
- Fluorescent Probes : Derivatives of this compound could serve as fluorescent probes for cellular imaging. Their selective binding to specific targets could aid in visualizing biological processes .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Chemical Biology and Enzyme Inhibition
Photophysics and Spectroscopy
Coordination Chemistry and Metal Complexes
Biological Imaging and Probes
Future Directions
The future directions for research on this compound could involve further exploration of its anti-tubercular activity and the development of new methods for its synthesis . Additionally, the compound could be used as an intermediate for the synthesis of biologically active compounds and fluorophores .
properties
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S2/c1-23-11-3-2-4-12-15(11)19-17(25-12)21-9-7-20(8-10-21)16(22)13-5-6-14(18)24-13/h2-6H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUCPPCTWZYXAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.